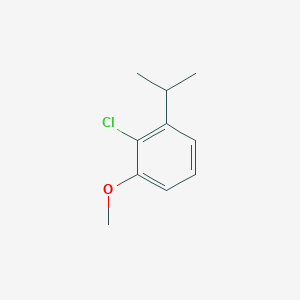
2-Chloro-1-isopropyl-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-isopropyl-3-methoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isopropyl group onto the benzene ring.
Following this, the methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base. Finally, the chlorine atom can be added through a chlorination reaction using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isopropyl-3-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further EAS reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones, while reduction reactions can modify the functional groups on the benzene ring
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Alkylation: Isopropyl chloride (C3H7Cl) with aluminum chloride (AlCl3) as a catalyst.
Methoxylation: Methanol (CH3OH) with a suitable base like sodium methoxide (NaOCH3).
Major Products
Substitution Products: Depending on the reagents used, various substituted benzene derivatives can be formed.
Oxidation Products: Alcohols or ketones derived from the oxidation of the isopropyl group.
Scientific Research Applications
2-Chloro-1-isopropyl-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying electrophilic and nucleophilic substitution reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-isopropyl-3-methoxybenzene largely depends on its chemical reactivity. The methoxy group is an electron-donating group that activates the benzene ring towards electrophilic substitution, while the chlorine atom is an electron-withdrawing group that deactivates the ring. This dual effect influences the compound’s reactivity and the types of reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methoxybenzene: Lacks the isopropyl group, making it less sterically hindered.
1-Isopropyl-3-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity patterns.
2-Chloro-1-isopropylbenzene: Lacks the methoxy group, affecting its electron-donating properties
Uniqueness
2-Chloro-1-isopropyl-3-methoxybenzene is unique due to the combination of its substituents, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-chloro-1-methoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3 |
InChI Key |
ASQFPCBRMGZQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















